N-isobutyl-3-(phenylthio)propanamide
Description
N-Isobutyl-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an isobutyl group at the nitrogen atom and a phenylthio (-SPh) moiety at the third carbon position.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11(2)10-14-13(15)8-9-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRKHQVZALESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between N-isobutyl-3-(phenylthio)propanamide and related compounds:
Key Observations
Substituent Effects on Bioactivity: The selenylated analog 9d () exhibits potent DOT1L inhibition, suppressing tumor growth via epigenetic modulation. The selenium atom likely enhances redox activity and target binding compared to sulfur in the parent compound . The 2-amino-3-phenylpropanamide derivative () demonstrates bioherbicidal properties, highlighting how amine substituents shift applications toward agrochemicals .
Synthetic Accessibility: Selenylated analogs (e.g., 9d) require multi-step synthesis with moderate yields (40–52%), whereas simpler derivatives like 3-cyano-N-methyl-N-((phenylthio)methyl)propanamide are isolated via straightforward chromatography . The isobutyl group in the target compound may complicate synthesis due to steric hindrance, though analogous reagents like N,N-dimethylisobutyramide are commonly used in amidation reactions .
Spectroscopic Characterization :
- Analogs such as 9d and 9i () are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity. For example, $ ^{13}C $-NMR peaks at δ 166.1 (carbonyl) and δ 153.2 (imine) validate the propanamide backbone .
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